N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Medicinal Chemistry Building Blocks Olefin Chemistry

N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 551950-43-7) is a heterocyclic building block featuring a pyridine core substituted with an allyl group at the 3-position and a sterically hindered pivalamide moiety at the 2-position. It belongs to the class of pivaloylaminopyridines, which are valued in medicinal chemistry for their ability to act as hinge-binding motifs in kinase inhibitor design and as versatile intermediates for further diversification.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 551950-43-7
Cat. No. B112765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide
CAS551950-43-7
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(C=CC=N1)CC=C
InChIInChI=1S/C13H18N2O/c1-5-7-10-8-6-9-14-11(10)15-12(16)13(2,3)4/h5-6,8-9H,1,7H2,2-4H3,(H,14,15,16)
InChIKeyUCOZVKNANWZAOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide: A Functionalized Pyridine Scaffold for Targeted Library Synthesis


N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 551950-43-7) is a heterocyclic building block featuring a pyridine core substituted with an allyl group at the 3-position and a sterically hindered pivalamide moiety at the 2-position [1]. It belongs to the class of pivaloylaminopyridines, which are valued in medicinal chemistry for their ability to act as hinge-binding motifs in kinase inhibitor design and as versatile intermediates for further diversification [2]. The compound is distributed as a research chemical with a typical purity of 95% or higher, stored at -20°C .

Why N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide Cannot Be Replaced by its Closest Analogs


Generic substitution within the pivaloylaminopyridine family is not viable due to the unique reactivity and steric profile conferred by the 3-allyl substituent. Compared to the 3-methyl analog (CAS 86847-66-7), the allyl group provides a terminal olefin handle, enabling a distinct set of downstream chemistries such as olefin metathesis, thiol-ene click reactions, and palladium-catalyzed cross-couplings that are impossible with the saturated analog . Furthermore, the 2-pivalamide group introduces significant steric bulk (XLogP3 = 2.8) that influences both the compound's metabolic stability and its binding conformation in biological targets, differentiating it from less hindered N-acyl or unsubstituted pyridine analogs [1]. This combination of a reactive pendant olefin and a sterically demanding amide is absent in the 3-H, 3-methyl, or positional isomer (3-allylpyridin-4-yl) variants, making direct interchange chemically and biologically unsound.

Quantitative Differentiation of N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide from Structural Analogs


Increased Scaffold Complexity and Synthetic Utility via the 3-Allyl Handle

The target compound possesses a 3-allyl group, a functional handle absent in the commonly used 3-methyl (CAS 86847-66-7) and unsubstituted (CAS 86847-59-8) pyridyl pivalamide analogs. The allyl group allows for subsequent C–C bond formation via cross-coupling or olefin metathesis, significantly expanding the accessible chemical space . The calculated XLogP3-AA of 2.8 is elevated compared to the 3-methyl derivative (estimated XLogP3-AA ≈ 2.1), reflecting the increased lipophilicity and potential membrane permeability conferred by the allyl substituent [1][2].

Medicinal Chemistry Building Blocks Olefin Chemistry

Enhanced Steric Shielding by the 2-Pivalamide Group Relative to Acetamide Analogs

The 2,2-dimethyl-propionamide (pivalamide) group provides substantial steric hindrance adjacent to the pyridine nitrogen, which can influence binding selectivity and metabolic stability. The molecular weight of the target compound is 218.29 g/mol, which is 40.06 g/mol higher than that of the corresponding acetamide analog (N-(3-allylpyridin-2-yl)acetamide, estimated MW 178.19 g/mol) [1]. In related kinase inhibitor series, pivalamide motifs have been associated with improved selectivity compared to smaller acyl groups due to restrictive steric interactions within the ATP-binding pocket [2].

Metabolic Stability Enzyme Inhibition Steric Effects

High Purity and Defined Storage Specifications Ensure Reproducible Research

The target compound is commercially available with a purity specification of ≥95% (typically 98% as specified by suppliers like MolCore and Leyan) . This is accompanied by a defined storage condition of -20°C to ensure long-term stability . In contrast, some structural analogs such as N-(3-allylpyridin-4-yl)pivalamide (CAS 1186311-09-0) are often supplied at a lower purity grade (AldrichCPR™) without guaranteed purity metrics . The availability of a high-purity, batch-certified product reduces the risk of uncharacterized impurities confounding biological assay results.

Quality Control Reproducibility Chemical Procurement

Optimal Research and Procurement Scenarios for N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide


Diversity-Oriented Synthesis (DOS) Libraries Requiring a Multifunctional Pyridine Core

For medicinal chemistry campaigns aiming to rapidly explore chemical space around a 2-amino-3-alkylpyridine template, this compound serves as an ideal starting point. The allyl group can directly participate in diversification reactions (e.g., Suzuki coupling after hydroboration, or ring-closing metathesis), bypassing the need for additional protection/deprotection steps required with a 3-methyl analog. The pivalamide group remains stable under these conditions, allowing late-stage library construction .

Kinase Inhibitor Fragment Elaboration Using Sterically Demanding Hinge Binders

In structure-based drug design, the pivalamide moiety provides a sterically demanding, metabolically stable anchor for the kinase hinge region. The 3-allyl substituent can be utilized for vector exploration into the solvent-exposed region or the ribose pocket. This compound replaces simpler 2-aminopyridine scaffolds, offering a pre-installed hydrophobic tert-butyl group that has been associated with enhanced selectivity profiles in pivalamide-bearing kinase inhibitors [1].

Chemical Biology Probe Development Utilizing the Allyl Handle for Bioorthogonal Ligation

The terminal olefin of the allyl group enables bioorthogonal ligation strategies, such as thiol-ene chemistry for fluorescent labeling or affinity pull-down experiments. Researchers developing target engagement probes can use this compound as a functionalizable core, where the pivalamide group maintains target affinity while the allyl group provides a latent reactive site that can be activated under physiological conditions. The high purity (≥98%) and cold storage specification ensure probe integrity for sensitive biological assays .

Reproducible Pharmacological Screening with Defined Quality Control and Stability Assurances

For laboratories conducting in vitro pharmacological screening, the procurement of this compound from vendors providing explicit purity (≥95–98%) and storage instructions (-20°C) reduces the risk of data variability caused by degraded or impure samples. This is particularly critical for structure-activity relationship (SAR) studies where subtle potency differences must be accurately measured. The compound's well-defined handling specifications outperform alternative positional isomers that lack standardized quality metrics .

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